molecular formula C30H46O7 B1217208 (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione CAS No. 55903-92-9

(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione

Cat. No.: B1217208
CAS No.: 55903-92-9
M. Wt: 518.7 g/mol
InChI Key: ITMUUFDDBRYVNJ-VOKXYEOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23,24-Dihydrocucurbitacin D is a naturally occurring tetracyclic triterpenoid compound derived from cucurbitacins, which are found in plants of the Cucurbitaceae family. These compounds are known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione involves the reduction of the C(23)-C(24) double bond in cucurbitacin D. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature . The reaction typically proceeds smoothly, yielding the desired dihydro product.

Industrial Production Methods: The extraction process may include solvent extraction, chromatography, and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 23,24-Dihydrocucurbitacin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione involves its interaction with various molecular targets and pathways:

    Molecular Targets: It targets proteins such as Bcl-2, Bax, caspases, and STAT3, which are involved in cell survival and apoptosis.

    Pathways Involved: It inhibits the JAK/STAT3 signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

23,24-Dihydrocucurbitacin D is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar biological activities but differ in their specific molecular targets and pathways, making each unique in its therapeutic potential .

Properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMUUFDDBRYVNJ-VOKXYEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317423
Record name Cucurbitacin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55903-92-9
Record name Cucurbitacin R
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55903-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055903929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
Reactant of Route 2
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
Reactant of Route 3
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
Reactant of Route 4
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
Reactant of Route 5
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione
Reactant of Route 6
(10alpha)-2beta,16alpha,20,25-Tetrahydroxy-9beta-methyl-19-norlanosta-5-ene-3,11,22-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.